Cas no 97-10-9 (4-(Methylsulfonyl)-2-nitrophenol)

4-(Methylsulfonyl)-2-nitrophenol is a nitro-substituted phenolic compound featuring a methylsulfonyl functional group. This structural configuration imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing properties of the nitro and sulfonyl groups enhance its utility in electrophilic substitution and coupling reactions. Its high purity and stability under controlled conditions ensure consistent performance in synthetic applications. The compound’s distinct functional groups also facilitate further derivatization, enabling the development of complex molecular architectures. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
4-(Methylsulfonyl)-2-nitrophenol structure
97-10-9 structure
Product Name:4-(Methylsulfonyl)-2-nitrophenol
CAS No:97-10-9
MF:C7H7NO5S
MW:217.199180841446
MDL:MFCD00085946
CID:81791
PubChem ID:73941
Update Time:2025-06-13

4-(Methylsulfonyl)-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(Methylsulfonyl)-2-nitrophenol
    • 4-(methylsulphonyl)-2-nitrophenol
    • 2-nitro-4-methylsulfonylphenol
    • 2-nitro-4-methylsulphonyl-phenol
    • 4-Hydroxy-3-nitrophenylmethylsulfon
    • 4-Methanesulfonyl-2-nitro-phenol
    • 4-Methansulfonyl-2-nitro-phenol
    • Methyl-<3-nitro-4-hydroxy-phenyl>-sulfon
    • 4-methylsulfonyl-2-nitrophenol
    • Phenol, 4-(methylsulfonyl)-2-nitro-
    • WPYHDEFQVGUCQZ-UHFFFAOYSA-N
    • Y4872
    • ST24043109
    • ST50001378
    • 4-(Methylsulfonyl)-2-nitrophenol (ACI)
    • W-204259
    • DS-14811
    • B2PM7M4FBB
    • SCHEMBL8150946
    • AKOS000592830
    • 97-10-9
    • DTXSID10242656
    • CS-0145039
    • J-513773
    • NS00041204
    • MFCD00085946
    • EINECS 202-560-3
    • 4-methanesulfonyl-2-nitrophenol
    • MDL: MFCD00085946
    • Inchi: 1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
    • InChI Key: WPYHDEFQVGUCQZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(O)=CC=C(S(C)(=O)=O)C=1)=O

Computed Properties

  • Exact Mass: 217.00400
  • Monoisotopic Mass: 217.004493
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 109

Experimental Properties

  • Density: 1.535
  • Boiling Point: 405.2°C at 760 mmHg
  • Flash Point: 198.9°C
  • Refractive Index: 1.59
  • PSA: 108.57000
  • LogP: 2.30790

4-(Methylsulfonyl)-2-nitrophenol Security Information

4-(Methylsulfonyl)-2-nitrophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B486298-50mg
4-(Methylsulfonyl)-2-nitrophenol
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$ 50.00 2022-06-01
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$ 65.00 2022-06-01
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$ 160.00 2022-06-01
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4-(Methylsulfonyl)-2-nitrophenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid Solvents: Water ;  3 h, rt → 80 °C
Reference
Preparation of 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones and pyrazolo[3,4-c]pyridin-7(6H)-ones as inhibitors of BET proteins
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  rt → 70 °C; 3 h, 75 - 80 °C
1.2 Reagents: Nitric acid ;  1 h, 75 - 80 °C; 80 °C → 15 °C
1.3 Solvents: Water ;  30 min, 15 °C
1.4 Solvents: Tetrahydrofuran ,  Water ;  45 °C; 45 °C → rt; overnight, rt
Reference
Preparation of crystalline solid forms of a BET inhibitor useful in treatment of cancer
, United States, , ,

Production Method 3

Reaction Conditions
Reference
Nitroarylalkylsulfone derivatives as gametocides
, European Patent Organization, , ,

4-(Methylsulfonyl)-2-nitrophenol Raw materials

4-(Methylsulfonyl)-2-nitrophenol Preparation Products

Additional information on 4-(Methylsulfonyl)-2-nitrophenol

Comprehensive Analysis of 4-(Methylsulfonyl)-2-nitrophenol (CAS No. 97-10-9): Properties, Applications, and Industry Trends

4-(Methylsulfonyl)-2-nitrophenol (CAS No. 97-10-9) is a specialized organic compound with a unique molecular structure combining a methylsulfonyl group and a nitrophenol moiety. This sulfone-nitrophenol derivative has garnered significant attention in pharmaceutical intermediates, agrochemical synthesis, and advanced material research due to its reactive functional groups. The compound's electron-withdrawing properties make it particularly valuable in nucleophilic substitution reactions, a feature frequently searched by chemists exploring heterocyclic compound synthesis.

Recent studies highlight the growing demand for 4-(Methylsulfonyl)-2-nitrophenol in photoactive materials, aligning with the global shift toward sustainable technologies. Industry reports indicate a 12% annual growth in applications involving nitroaromatic compounds for organic electronics—a hot topic among researchers investigating OLED precursors and conductive polymers. The compound's CAS 97-10-9 frequently appears in patent filings related to light-emitting diodes and photoresist formulations.

From a synthetic chemistry perspective, the methylsulfonyl group in 97-10-9 serves as an excellent leaving group, while the ortho-nitro position influences hydrogen bonding patterns—a characteristic explored in over 200 recent publications about molecular self-assembly. Analytical data shows the compound's melting point ranges between 148-152°C, with UV-Vis spectra revealing strong absorption at 320-380 nm, making it relevant for UV-stabilizer research (a trending search term in material science forums).

Environmental considerations have propelled investigations into biodegradable nitrophenol derivatives, with 4-(Methylsulfonyl)-2-nitrophenol being studied for enzyme-catalyzed degradation pathways. This aligns with the "green chemistry" movement—one of the most searched topics in chemical databases. Regulatory databases confirm its approval under REACH for controlled industrial use, with proper handling protocols emphasized in SDS documentation (a frequently downloaded file type for this compound).

The pharmaceutical industry utilizes CAS 97-10-9 as a building block for sulfonamide-containing drugs, particularly in developing tyrosine kinase inhibitors—a therapeutic area experiencing 18% annual growth. Patent analysis reveals its incorporation in 23 clinical-stage compounds since 2020, reflecting its importance in drug discovery pipelines. Analytical methods like HPLC purity testing (searched 2,400+ times monthly) are critical for quality control during synthesis.

Emerging applications in advanced oxidation processes demonstrate the compound's role in wastewater treatment research—another high-traffic search topic. Its degradation kinetics under photocatalytic conditions are being optimized, with recent studies achieving 92% mineralization using TiO2 nanocomposites. These developments address the increasing demand for aromatic pollutant removal technologies.

Market intelligence indicates that 4-(Methylsulfonyl)-2-nitrophenol prices fluctuate based on sulfone precursor availability, with the Asia-Pacific region dominating production. Quality specifications typically require ≥98% purity (GC-MS verified), a standard referenced in 78% of procurement inquiries. The compound's storage stability under nitrogen atmosphere remains a key discussion point in technical forums.

Innovative research explores the compound's potential in fluorescent probes design, leveraging its nitro-aromatic fluorescence quenching properties—a niche but growing field with 350+ related publications in 2023 alone. This application capitalizes on the molecular structure's ability to participate in photoinduced electron transfer (Pet) mechanisms, a trending research area in analytical chemistry.

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